molecular formula C10H6ClF5O B7970278 4'-Chloro-3'-methyl-2,2,3,3,3-pentafluoropropiophenone

4'-Chloro-3'-methyl-2,2,3,3,3-pentafluoropropiophenone

Cat. No.: B7970278
M. Wt: 272.60 g/mol
InChI Key: TVPAVSZYVAYKCJ-UHFFFAOYSA-N
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Description

4’-Chloro-3’-methyl-2,2,3,3,3-pentafluoropropiophenone is an organic compound characterized by the presence of a chloro group, a methyl group, and multiple fluorine atoms attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-3’-methyl-2,2,3,3,3-pentafluoropropiophenone typically involves a multi-step processThe reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the acylation process .

Industrial Production Methods

In an industrial setting, the production of 4’-Chloro-3’-methyl-2,2,3,3,3-pentafluoropropiophenone may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3’-methyl-2,2,3,3,3-pentafluoropropiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles like hydroxide (OH-) or amines (NH2-).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and substituted aromatic compounds, depending on the reaction type and conditions used .

Scientific Research Applications

4’-Chloro-3’-methyl-2,2,3,3,3-pentafluoropropiophenone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism by which 4’-Chloro-3’-methyl-2,2,3,3,3-pentafluoropropiophenone exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Chloro-3’-methyl-2,2,3,3,3-pentafluoropropiophenone is unique due to the presence of multiple fluorine atoms, which impart distinct chemical and physical properties such as increased stability, lipophilicity, and resistance to metabolic degradation. These properties make it valuable for specific applications where such characteristics are desired .

Properties

IUPAC Name

1-(4-chloro-3-methylphenyl)-2,2,3,3,3-pentafluoropropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF5O/c1-5-4-6(2-3-7(5)11)8(17)9(12,13)10(14,15)16/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPAVSZYVAYKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C(C(F)(F)F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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